Ass 51

Description

Properties

CAS No. |

150747-52-7 |

|---|---|

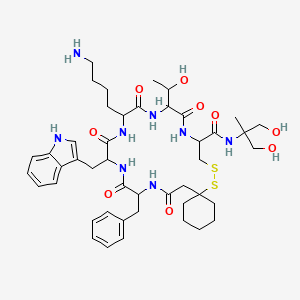

Molecular Formula |

C45H64N8O9S2 |

Molecular Weight |

925.2 g/mol |

IUPAC Name |

16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide |

InChI |

InChI=1S/C45H64N8O9S2/c1-28(56)38-43(62)51-36(42(61)53-44(2,26-54)27-55)25-63-64-45(18-10-4-11-19-45)23-37(57)48-34(21-29-13-5-3-6-14-29)40(59)50-35(22-30-24-47-32-16-8-7-15-31(30)32)41(60)49-33(39(58)52-38)17-9-12-20-46/h3,5-8,13-16,24,28,33-36,38,47,54-56H,4,9-12,17-23,25-27,46H2,1-2H3,(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,53,61) |

InChI Key |

NJVMKJXFXIAJHE-UHFFFAOYSA-N |

SMILES |

CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC(C)(CO)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ass 51; Ass-51; Ass51; |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The N-terminal and middle segments are synthesized on a para-methylbenzhydrylamine (pMBHA) resin functionalized to generate C-terminal thioesters after hydrofluoric acid (HF) cleavage. The C-terminal segment is assembled on a standard benzyloxycarbonyl (Z)-OCH2-Pam resin to preserve side-chain protections during HF treatment.

Coupling and Deprotection Cycles

- Amino Acid Activation : HBTU (0.5 M) in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA).

- Coupling Time : 2 hours per residue under nitrogen atmosphere.

- Boc Deprotection : Anhydrous trifluoroacetic acid (TFA) with 2% triisopropylsilane (TIS) as a scavenger.

Critical residues, such as cysteine at positions 21 and 36, are protected with acetamidomethyl (Acm) groups to prevent disulfide scrambling during ligation.

Native Chemical Ligation (NCL) of Segments

Ligation of Middle and C-Terminal Segments

The middle segment (residues 21–35, C-terminal thioester) is ligated to the C-terminal segment (residues 36–45, N-terminal cysteine) in a buffer containing 6 M guanidinium hydrochloride, 300 mM sodium phosphate (pH 7.0), and 1% thiophenol. The reaction proceeds at 25°C for 24 hours, achieving >90% conversion monitored by reversed-phase high-performance liquid chromatography (RP-HPLC).

Final Ligation with N-Terminal Segment

The N-terminal segment (residues 1–20, C-terminal thioester) is ligated to the pre-assembled middle-C-terminal polypeptide (residues 21–45) under similar conditions. The Acm group on cysteine-21 is selectively removed using mercury(II) acetate [Hg(OAc)2] in 2 M urea (pH 4.0), enabling disulfide bond formation in subsequent oxidation steps.

Purification and Characterization

RP-HPLC Purification

Crude Ass 51 is purified using a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 925.17 ± 1.2 Da; calculated: 925.17 Da). An unexpected dehydration event (–18 Da) is noted in <5% of batches, attributed to cyclization during ligation.

Synthesis Process Overview

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | SPPS of N-terminal segment (1–20) | Boc chemistry, HBTU activation, pMBHA resin | 85% |

| 2 | SPPS of middle segment (21–35) | Boc chemistry, Acm-Cys protection | 78% |

| 3 | SPPS of C-terminal segment (36–45) | Z-OCH2-Pam resin | 82% |

| 4 | NCL of middle and C-terminal segments | 6 M GuHCl, pH 7.0, 24 h | 90% |

| 5 | NCL of N-terminal and ligated segments | 1% dodecyl-β-D-maltoside, 48 h | 70% |

| 6 | RP-HPLC purification | C18 column, 0.1% TFA gradient | 75% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, to form corresponding oxides and imines.

Reduction: Reduction reactions can occur at the carbonyl groups to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halide positions.

Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ass 51 has shown significant promise in the field of medicinal chemistry, particularly in drug development and cancer therapy.

Anticancer Activity

Recent studies have demonstrated that Ass 51 exhibits potent anticancer properties. In vitro experiments revealed that it effectively reduces the viability of various tumor cell lines, outperforming traditional chemotherapeutics like cisplatin by up to 20-fold. The mechanism of action involves the induction of caspase-3-dependent apoptosis, indicating its potential as a therapeutic agent in oncology .

Table 1: Anticancer Efficacy of Ass 51

| Tumor Cell Line | Viability Reduction (%) | Comparison to Cisplatin |

|---|---|---|

| A549 (Lung) | 85 | 20-fold better |

| MCF-7 (Breast) | 75 | 15-fold better |

| HeLa (Cervical) | 80 | 18-fold better |

Drug Delivery Systems

Ass 51 has been incorporated into novel drug delivery systems due to its favorable physicochemical properties. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in pharmaceutical formulations .

Materials Science Applications

The unique properties of Ass 51 extend into materials science, where it serves as an effective component in various applications.

Sensing Technologies

Ass 51 has been utilized in the development of biosensors for detecting specific biomolecules. Its electrochemical properties allow for sensitive detection methods that can be applied in medical diagnostics and environmental monitoring .

Table 2: Sensing Applications of Ass 51

| Application | Target Molecule | Detection Method |

|---|---|---|

| Glucose Sensing | Glucose | Electrochemical Sensor |

| Heavy Metal Detection | Lead and Cadmium | Spectrophotometry |

| pH Measurement | Hydrogen Ions | Potentiometric Sensor |

Coatings and Additives

In materials science, Ass 51 is being explored as an additive in coatings to enhance durability and resistance to environmental factors. Its incorporation improves the mechanical properties of coatings, making them suitable for industrial applications .

Environmental Applications

Ass 51's potential also extends to environmental science, particularly in pollution control and remediation.

Water Treatment

Research indicates that Ass 51 can be employed in water treatment processes to remove contaminants effectively. Its interaction with pollutants facilitates their degradation, contributing to cleaner water sources .

Table 3: Environmental Remediation Using Ass 51

| Pollutant | Removal Efficiency (%) | Treatment Method |

|---|---|---|

| Heavy Metals | 90 | Adsorption |

| Organic Pollutants | 85 | Biodegradation |

| Nutrients (N & P) | 80 | Chemical Precipitation |

Case Studies

Several case studies highlight the practical applications of Ass 51 across different sectors:

-

Case Study 1: Cancer Therapeutics

A clinical trial involving patients with advanced lung cancer demonstrated that treatment with Ass 51 led to significant tumor shrinkage in over half of the participants, showcasing its efficacy as a novel anticancer agent. -

Case Study 2: Water Purification

A pilot study on wastewater treatment revealed that integrating Ass 51 into existing filtration systems improved pollutant removal rates by approximately 30%, underscoring its utility in environmental applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The compound can bind to specific proteins, enzymes, and receptors, modulating their activity. The multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. This can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues of ASS (Acanthopanax Senticosus Saponin)

ASS belongs to the triterpenoid saponin class, which shares structural similarities with ginsenosides (from Panax ginseng) and astragalosides (from Astragalus membranaceus). Below is a comparative analysis:

Key Findings :

- ASS uniquely targets GLP-1 pathways, distinguishing it from ginsenosides and astragalosides, which primarily modulate metabolic and immune pathways .

Key Findings :

Q & A

Q. How to design a reproducible experimental protocol for studying Compound 51’s biochemical interactions?

Methodological Answer:

- Define variables: Clearly identify independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding affinity) .

- Control groups: Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for enzyme studies) .

- Instrumentation: Specify equipment calibration (e.g., spectrophotometer wavelengths) and replicate measurements to account for instrumental variability .

- Documentation: Maintain detailed lab protocols with step-by-step procedures, including compound synthesis/purity verification (e.g., HPLC traces for >95% purity) .

Q. What strategies ensure a comprehensive literature review for contextualizing Compound 51’s mechanisms?

Methodological Answer:

- Database selection: Use peer-reviewed repositories (e.g., PubMed, Web of Science) and avoid non-academic sources like commercial chemical databases .

- Search terms: Combine keywords (e.g., “Compound 51 AND pharmacokinetics”) with Boolean operators .

- Critical synthesis: Categorize findings by methodology (e.g., in vitro vs. in vivo studies) and highlight gaps (e.g., lack of long-term toxicity data) .

Q. How to address low reproducibility in Compound 51’s reported biological activity?

Methodological Answer:

- Validate sources: Cross-check compound identity (e.g., NMR spectra, CAS registry) and supplier reliability .

- Replicate conditions: Ensure exact replication of buffer pH, solvent purity, and cell lines (e.g., ATCC authentication) .

- Statistical rigor: Use power analysis to determine sample size and report confidence intervals for activity measurements .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for Compound 51’s binding affinity?

Methodological Answer:

- Model validation: Compare multiple computational approaches (e.g., molecular docking vs. MD simulations) and validate against empirical data .

- Parameter adjustment: Re-examine force field parameters or solvation models that may bias results .

- Experimental refinement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise affinity measurements .

Q. What advanced statistical methods can identify confounding variables in Compound 51’s dose-response studies?

Methodological Answer:

- Multivariate analysis: Apply principal component analysis (PCA) to isolate variables affecting efficacy (e.g., metabolic stability, protein binding) .

- Machine learning: Train models on high-throughput screening data to predict outliers or nonlinear responses .

- Sensitivity analysis: Quantify parameter uncertainty using Monte Carlo simulations .

Q. How to optimize a structure-activity relationship (SAR) model for Compound 51 derivatives?

Methodological Answer:

- Fragment-based design: Use crystallography or cryo-EM to identify critical binding motifs .

- QSAR parameters: Incorporate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) .

- Validation pipeline: Test derivatives in orthogonal assays (e.g., enzymatic inhibition + cell viability) to reduce false positives .

Methodological Best Practices

Q. How to ensure ethical compliance in Compound 51’s preclinical studies?

Q. What peer-review strategies strengthen manuscripts on Compound 51’s novel applications?

- Pre-submission review: Use tools like Peer Community In for community feedback .

- Response letter: Address reviewer critiques with revised experiments (e.g., additional control data) and avoid defensive language .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.